Cas no 845729-41-1 (4-(2-Nitrophenyl)morpholin-3-one)

4-(2-Nitrophenyl)morpholin-3-one is a heterocyclic compound featuring a morpholinone core substituted with a 2-nitrophenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The nitro group enhances electrophilic properties, facilitating further functionalization through reduction or substitution reactions. Its rigid framework contributes to stereochemical control in synthetic pathways. The compound’s stability under standard conditions ensures consistent handling and storage. Researchers utilize it in the design of bioactive molecules, leveraging its ability to serve as a precursor for more complex nitrogen-containing scaffolds. Its synthetic versatility underscores its importance in medicinal and materials chemistry.
4-(2-Nitrophenyl)morpholin-3-one structure
845729-41-1 structure
Product Name:4-(2-Nitrophenyl)morpholin-3-one
CAS No:845729-41-1
MF:C10H10N2O4
MW:222.197402477264
MDL:MFCD18207098
CID:835623
PubChem ID:11543105
Update Time:2025-05-20

4-(2-Nitrophenyl)morpholin-3-one Chemical and Physical Properties

Names and Identifiers

    • 3-Morpholinone, 4-(2-nitrophenyl)-
    • 4-(2-Nitrophenyl)-3-morpholinone
    • 4-(2-nitrophenyl)morpholin-3-one
    • OXVFGUUCIPAZSM-UHFFFAOYSA-N
    • 4-(2-Nitrophenyl)-3-oxomorpholine
    • 4-(2-Nitrophenyl)-3-morpholinone (ACI)
    • C10H10N2O4
    • 845729-41-1
    • AKOS037650091
    • SCHEMBL1628707
    • 2ES7S49FZY
    • DB-366728
    • CS-14251
    • VIB72941
    • CS-M0316
    • 4-(2-Nitrophenyl)morpholin-3-one
    • MDL: MFCD18207098
    • Inchi: 1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2
    • InChI Key: OXVFGUUCIPAZSM-UHFFFAOYSA-N
    • SMILES: O=C1COCCN1C1C([N+](=O)[O-])=CC=CC=1

Computed Properties

  • Exact Mass: 222.064057g/mol
  • Monoisotopic Mass: 222.064057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.4
  • Molecular Weight: 222.2g/mol
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • Vapor Pressure: No date available

4-(2-Nitrophenyl)morpholin-3-one Security Information

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4-(2-Nitrophenyl)morpholin-3-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Cupric chloride Solvents: Anisole ;  14 h, 170 °C; 170 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified, rt
Reference
Copper-catalyzed decarboxylative C-N coupling for N-arylation
Zhang, Yun; et al, Chemical Science, 2012, 3(11), 3196-3199

4-(2-Nitrophenyl)morpholin-3-one Raw materials

4-(2-Nitrophenyl)morpholin-3-one Preparation Products

Additional information on 4-(2-Nitrophenyl)morpholin-3-one

Research Brief on 4-(2-Nitrophenyl)morpholin-3-one (CAS: 845729-41-1): Recent Advances and Applications

4-(2-Nitrophenyl)morpholin-3-one (CAS: 845729-41-1) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and modulators of cellular signaling pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

Recent literature indicates that 4-(2-Nitrophenyl)morpholin-3-one serves as a key scaffold in the design of novel inhibitors targeting enzymes such as kinases and proteases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors with potential applications in oncology. The compound's nitrophenyl moiety and morpholinone ring provide a rigid framework that can be further functionalized to enhance binding affinity and selectivity toward specific biological targets.

In addition to its role in drug discovery, 4-(2-Nitrophenyl)morpholin-3-one has been investigated for its photophysical properties. A recent report in Chemical Communications highlighted its use as a fluorescent probe for imaging applications, owing to its stable emission characteristics under physiological conditions. This dual functionality—both as a pharmacophore and a imaging agent—makes it a promising candidate for theranostic applications, where diagnosis and therapy are combined into a single platform.

The synthesis of 4-(2-Nitrophenyl)morpholin-3-one has also seen advancements, with recent protocols emphasizing greener and more efficient methodologies. For example, a 2022 study in Organic Process Research & Development described a one-pot catalytic synthesis route that reduces waste and improves yield compared to traditional methods. Such innovations are critical for scaling up production while adhering to sustainable chemistry principles.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Issues such as metabolic stability and bioavailability are areas of active research, as highlighted in a 2023 review in Bioorganic & Medicinal Chemistry Letters. Future studies are expected to focus on structural modifications to address these limitations while retaining the compound's desirable biological activities.

In conclusion, 4-(2-Nitrophenyl)morpholin-3-one (CAS: 845729-41-1) represents a versatile and valuable building block in chemical biology and drug discovery. Its applications span from enzyme inhibition to imaging, with ongoing research aimed at overcoming current limitations. As synthetic methodologies and biological evaluations continue to evolve, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and diagnostic tools.

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